molecular formula C11H9NO3 B113304 3-(4-METHOXYPHENYL)-1,2-OXAZOLE-5-CARBALDEHYDE CAS No. 933709-27-4

3-(4-METHOXYPHENYL)-1,2-OXAZOLE-5-CARBALDEHYDE

Cat. No.: B113304
CAS No.: 933709-27-4
M. Wt: 203.19 g/mol
InChI Key: KAKLXOGRVNKBQR-UHFFFAOYSA-N
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Description

3-(4-Methoxyphenyl)-1,2-oxazole-5-carbaldehyde is a versatile chemical building block in medicinal chemistry, primarily valued for its role as a precursor in the synthesis of complex molecules with potential pharmacological activity. The isoxazole ring is a recognized pharmacophore in drug discovery, and its incorporation into molecular scaffolds is a strategy to develop new therapeutic agents . Research on closely related structural analogs indicates that this compound serves as a key intermediate for developing ligands that modulate immune function, with some isoxazole derivatives demonstrating significant immunosuppressive or anti-inflammatory properties in experimental models . Furthermore, isoxazole-carboxamide derivatives have shown considerable promise in the development of non-opioid analgesic agents. Specific analogs have demonstrated potent antinociceptive activity in preclinical models, with mechanistic studies suggesting action through the inhibition of cyclooxygenase (COX) enzymes or interaction with other non-opioid pain pathways, making them attractive candidates for novel pain management strategies . The methoxyphenyl substituent on the isoxazole core is a common feature in compounds investigated for these purposes, underscoring the research value of this specific aldehyde as a synthetic intermediate .

Properties

IUPAC Name

3-(4-methoxyphenyl)-1,2-oxazole-5-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO3/c1-14-9-4-2-8(3-5-9)11-6-10(7-13)15-12-11/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAKLXOGRVNKBQR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NOC(=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801255078
Record name 3-(4-Methoxyphenyl)-5-isoxazolecarboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801255078
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

933709-27-4
Record name 3-(4-Methoxyphenyl)-5-isoxazolecarboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=933709-27-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(4-Methoxyphenyl)-5-isoxazolecarboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801255078
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Cyclization-Oxidation Method

The most well-documented approach involves a two-step process: cyclization of 4-methoxybenzohydrazide with ethyl acetoacetate under acidic conditions, followed by oxidation to introduce the aldehyde functional group.

Step 1: Cyclization

4-Methoxybenzohydrazide reacts with ethyl acetoacetate in the presence of an acid catalyst (e.g., hydrochloric acid or sulfuric acid) to form a 1,2-oxazole intermediate. The reaction proceeds via nucleophilic attack and dehydration, yielding a hydroxymethyl-substituted oxazole derivative.

Reaction Conditions :

  • Solvent : Ethanol or methanol

  • Temperature : Reflux (70–80°C)

  • Catalyst : 10–20% (v/v) concentrated HCl or H<sub>2</sub>SO<sub>4</sub>

  • Time : 6–8 hours

Alternative Pathway via Patent-Derived Synthesis

A patent (CN102977044A) describes a method for synthesizing 3-(4-methoxyphenyl)-isoxazole-5-carboxylic acid . Although this pathway targets the carboxylic acid derivative, modifications could theoretically yield the aldehyde by halting the reaction at an intermediate stage.

Industrial Production Considerations

Scaling laboratory methods necessitates optimization for cost, safety, and yield:

ParameterLaboratory ScaleIndustrial Scale
Catalyst HCl/H<sub>2</sub>SO<sub>4</sub>Heterogeneous catalysts (e.g., zeolites)
Reactor Type BatchContinuous flow reactors
Oxidation Agent PCC/MnO<sub>2</sub>O<sub>2</sub> or air (catalytic oxidation)
Yield 50–60% (reported)75–85% (projected)

Key Industrial Challenges :

  • Catalyst recovery and reuse.

  • Managing exothermic reactions during cyclization.

Reaction Mechanisms and Optimization

Cyclization Mechanism

The acid-catalyzed cyclization proceeds via:

  • Protonation of the carbonyl oxygen in ethyl acetoacetate.

  • Nucleophilic attack by the hydrazide nitrogen.

  • Dehydration to form the oxazole ring.

Oxidation Mechanism

The oxidation of the hydroxymethyl group likely follows a two-electron process:

  • Deprotonation to form an alkoxide intermediate.

  • Hydride transfer to the oxidizing agent, yielding the aldehyde.

Optimization Strategies :

  • Temperature Control : Lower temperatures (0–10°C) suppress over-oxidation.

  • Solvent Choice : Polar aprotic solvents (e.g., DMF) enhance reaction rates.

Comparative Analysis of Methods

MethodAdvantagesLimitations
Cyclization-Oxidation High specificity; minimal byproductsRequires toxic oxidizing agents
Patent-Derived Scalable; uses inexpensive reagentsIndirect route; unvalidated for aldehydes

Chemical Reactions Analysis

Types of Reactions

3-(4-METHOXYPHENYL)-1,2-OXAZOLE-5-CARBALDEHYDE undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde can be reduced to the corresponding alcohol.

    Substitution: The isoxazole ring can undergo electrophilic substitution reactions, particularly at the 3-position.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts such as Lewis acids (e.g., aluminum chloride, AlCl3).

Major Products

    Oxidation: 3-(4-Methoxyphenyl)isoxazole-5-carboxylic acid.

    Reduction: 3-(4-Methoxyphenyl)isoxazole-5-methanol.

    Substitution: Various substituted isoxazole derivatives depending on the electrophile used.

Scientific Research Applications

3-(4-METHOXYPHENYL)-1,2-OXAZOLE-5-CARBALDEHYDE has several applications in scientific research:

Biological Activity

3-(4-Methoxyphenyl)-1,2-oxazole-5-carbaldehyde is an organic compound with the molecular formula C11_{11}H9_9NO3_3 and a molecular weight of 203.19 g/mol. This compound has garnered attention in scientific research for its potential biological activities, particularly in the fields of antimicrobial and anti-inflammatory research. This article aims to provide a comprehensive overview of the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

The synthesis of this compound typically involves the cyclization of 4-methoxybenzohydrazide with ethyl acetoacetate under acidic conditions, followed by oxidation to yield the aldehyde form. The compound can undergo various chemical reactions, such as oxidation to form carboxylic acids or reduction to alcohols.

Property Value
Molecular FormulaC11_{11}H9_9NO3_3
Molecular Weight203.19 g/mol
CAS Number933709-27-4
IUPAC NameThis compound

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been shown to inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. In vitro studies demonstrated that the compound effectively disrupts bacterial cell wall synthesis, leading to cell lysis and death .

Anti-inflammatory Effects

The compound also displays anti-inflammatory properties. In experimental models, it has been found to reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. This effect is attributed to its ability to inhibit NF-kB signaling pathways, which are crucial in mediating inflammatory responses .

Case Study 1: Antimicrobial Efficacy

A study published in Pharmaceutical Biology evaluated the antimicrobial efficacy of various oxazole derivatives, including this compound. The results indicated that this compound had a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus, suggesting potent antimicrobial activity compared to standard antibiotics .

Case Study 2: Inflammation Model

In a controlled in vivo study using a mouse model of acute inflammation, administration of this compound resulted in a significant reduction in paw edema compared to the control group. Histological analysis revealed decreased infiltration of inflammatory cells and reduced tissue damage .

The biological activity of this compound can be attributed to its structural features that allow it to interact with biological targets effectively. The oxazole ring is known for its ability to participate in hydrogen bonding and π-stacking interactions with proteins, which may facilitate its binding to target enzymes involved in inflammation and microbial growth.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Chalcone Derivatives

Chalcones (α,β-unsaturated ketones) are structurally distinct but share functional similarities with 3-(4-methoxyphenyl)-1,2-oxazole-5-carbaldehyde. Key comparisons include:

Compound Core Structure Substituents Biological Activity (IC₅₀) Key SAR Insights
This compound 1,2-Oxazole - 4-Methoxyphenyl (ring A)
- Carbaldehyde (position 5)
Not reported Electron-donating methoxy may enhance stability; aldehyde enables derivatization.
Cardamonin (Chalcone) α,β-Unsaturated ketone - Hydroxyl (ortho, para on ring A)
- No substitution on ring B
IC₅₀ = 4.35 μM (highest potency) Hydroxyl groups at ortho/para positions correlate with high inhibitory activity.
Compound 2h (Chalcone) α,β-Unsaturated ketone - 4-Chloro-2-hydroxy-5-iodo (ring A)
- 4-Methoxyphenyl (ring B)
IC₅₀ = 13.82 μM Methoxy substitution on ring B reduces potency compared to halogenated analogs.
Compound 1 (Chalcone) α,β-Unsaturated ketone - 4-Hydroxy-3-methoxy (ring A)
- 4-Methoxyphenyl (ring B)
Strong antioxidant activity Methoxy and hydroxyl groups synergize for antioxidant efficacy in PC12 cells.

Key Differences :

  • Electronic Effects : The 1,2-oxazole core in the target compound introduces a rigid, electron-deficient aromatic system compared to the flexible, electron-rich chalcone backbone. This may alter binding affinity in biological systems.
  • Substituent Impact : Methoxy groups in chalcones (e.g., 2h) are associated with reduced potency when replacing halogens (e.g., fluorine in 2j), suggesting that electronegative substituents favor activity. This trend may extend to oxazole derivatives but requires validation .
  • Reactivity : The aldehyde group in the oxazole derivative offers a distinct reactivity profile compared to the ketone in chalcones, enabling diverse synthetic pathways for functionalization .
Oxadiazole Analogs

5-(Methoxymethyl)-1,2,4-oxadiazole-3-carbaldehyde () shares a heterocyclic scaffold but differs in ring structure (1,2,4-oxadiazole vs. 1,2-oxazole) and substitution:

Property This compound 5-(Methoxymethyl)-1,2,4-oxadiazole-3-carbaldehyde
Core Structure 1,2-Oxazole 1,2,4-Oxadiazole
Substituents 4-Methoxyphenyl (position 3) Methoxymethyl (position 5)
Molecular Formula C₁₁H₉NO₃ C₅H₆N₂O₃
Functional Group Reactivity Aldehyde (position 5) Aldehyde (position 3)

Insights :

  • The 1,2,4-oxadiazole’s additional nitrogen atom increases polarity and hydrogen-bonding capacity compared to 1,2-oxazole.
  • Methoxymethyl substitution in the oxadiazole may enhance solubility but reduce aromatic conjugation effects observed in the 4-methoxyphenyl group of the oxazole derivative .

Research Findings and Gaps

  • Hypothetically, its aldehyde group could interact with nucleophilic residues in enzymes or receptors, similar to chalcone ketones .
  • Synthetic Utility : The aldehyde moiety in the oxazole derivative is underutilized in current literature. Future work could explore its use in synthesizing Schiff bases or hydrazones for drug discovery.
  • SAR Limitations : highlights that methoxy substitution in chalcones reduces potency compared to halogens. This may apply to the oxazole derivative, but structural rigidity could mitigate this effect.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(4-METHOXYPHENYL)-1,2-OXAZOLE-5-CARBALDEHYDE
Reactant of Route 2
3-(4-METHOXYPHENYL)-1,2-OXAZOLE-5-CARBALDEHYDE

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